2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
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Description
Scientific Research Applications
Radiosynthesis and Imaging Applications
Radiolabeled Pyrazolopyrimidines for PET Imaging
Pyrazolopyrimidine derivatives have been synthesized and evaluated as selective ligands for the translocator protein (18 kDa), which is a target for positron emission tomography (PET) imaging. These compounds, such as DPA-714, are designed with a fluorine atom to facilitate labeling with fluorine-18, enabling in vivo imaging applications to study neuroinflammatory processes, among other potential uses (Dollé et al., 2008).
Antimicrobial Applications
Heterocyclic Compounds Incorporating Antipyrine Moiety
Research has been conducted on the synthesis of novel heterocycles, including pyrazolopyrimidine derivatives, to evaluate their antimicrobial properties. These compounds demonstrate potential as antimicrobial agents, showcasing the broader utility of pyrazolopyrimidines in scientific research aimed at developing new treatments for bacterial and fungal infections (Bondock et al., 2008).
Anticancer Applications
Novel Pyrazolopyrimidines as TSPO Ligands for Cancer Imaging
The synthesis and development of pyrazolopyrimidines have led to the identification of novel ligands for the translocator protein (TSPO), which is recognized as an early biomarker of neuroinflammatory processes and potentially cancer. These compounds, through structural modifications, have shown enhanced affinity for TSPO, making them valuable tools for PET imaging in cancer research (Tang et al., 2013).
Properties
IUPAC Name |
2-cyclopentyl-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7O/c1-14-10-19(27-20(31)11-15-4-2-3-5-15)30(28-14)22-18-12-26-29(21(18)24-13-25-22)17-8-6-16(23)7-9-17/h6-10,12-13,15H,2-5,11H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLOHSTWDPIXIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2CCCC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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